Lipophilicity Modulation: LogP Comparison of N3-Cyclopent-3-en-1-yl Versus N3-Phenyl and N3-Cyclopentyl Analogs
The cyclopent-3-en-1-yl substituent confers an intermediate lipophilicity (LogP = 3.19) that is lower than the fully aromatic 3-phenyl analog (estimated LogP ≈ 3.6) but higher than the saturated 3-cyclopentyl analog (estimated LogP ≈ 2.8) . This positions the compound within the optimal LogP window (1-3.5) for oral bioavailability while maintaining sufficient hydrophobicity for target binding [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.19 (computed, Leyan datasheet) |
| Comparator Or Baseline | 3-Phenyl-3H-pyrazolo[3,4-b]pyridine: LogP ≈ 3.6 (estimated from fragment addition); 3-Cyclopentyl-3H-pyrazolo[3,4-b]pyridine: LogP ≈ 2.8 (estimated) |
| Quantified Difference | ΔLogP ≈ -0.4 vs phenyl analog; ΔLogP ≈ +0.4 vs cyclopentyl analog |
| Conditions | Computed LogP via in silico method on Leyan platform; comparator values estimated based on Hansch-Leo fragment constants |
Why This Matters
The intermediate LogP optimizes the balance between passive permeability and aqueous solubility, a critical parameter for selecting building blocks in oral drug candidate design.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 2001. Defines optimal LogP range for oral bioavailability. View Source
